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Compound of Interest

Compound Name: Cresomyecin

Cat. No.: B15559119

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cresomycin is a novel, synthetically developed antibiotic belonging to the bridged
macrobicyclic oxepanoprolinamide class, which shares similarities with lincosamide antibiotics.
[1] It has demonstrated potent activity against a broad spectrum of multidrug-resistant Gram-
positive and Gram-negative bacteria, including challenging pathogens like Staphylococcus
aureus, Escherichia coli, and Pseudomonas aeruginosa.[2][3] The enhanced efficacy of
Cresomycin stems from its pre-organized conformational structure, which allows for high-
affinity binding to the bacterial ribosome, thereby overcoming common resistance mechanisms.
[1][3][4] This document provides detailed application notes and protocols for the key analytical
methods used in the characterization of Cresomycin.

Physicochemical Properties

A fundamental aspect of drug development is the thorough characterization of the active
pharmaceutical ingredient's physicochemical properties.
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Property Data Reference
Molecular Formula C25H42N206S [1]
Molar Mass 498.68 g/mol [1]

(4S,5aS,8S,8aR)-4-Isobutyl-N-
[(AR,7R,8R,9R,10R,11S,12R,Z
)-10,11,12-trihydroxy-7-methyl-
IUPAC Name 13-oxa-2- [1]
thiabicyclo[7.3.1]tridec-5-en-8-
ylJoctahydro-2H-oxepino[2,3-

c]pyrrol-8-carboxamide

CAS Number 2999743-53-0 [1]

Structural Elucidation and Conformational Analysis

The unique three-dimensional structure of Cresomycin is central to its potent antibacterial
activity. A combination of spectroscopic and computational methods is employed for its
comprehensive structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique used to determine the solution-
state conformation of Cresomycin. Specifically, 2D *H-'H Nuclear Overhauser Effect
Spectroscopy (NOESY) is utilized to identify protons that are in close spatial proximity,
providing crucial distance constraints for conformational analysis.[2]

o Sample Preparation: Dissolve 5-10 mg of purified Cresomycin in 0.5 mL of a suitable
deuterated solvent (e.g., DMSO-d6, Methanol-d4). The choice of solvent should be based on
the solubility of the compound and should not interfere with the signals of interest. Filter the
sample into a high-quality NMR tube.

e Instrument Setup:

o Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a
cryoprobe is recommended for optimal resolution and sensitivity.

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://www.waters.com/nextgen/us/en/library/application-notes/2020/analysis-of-macrolide-antibiotics-in-bovine-muscle-tissue-using-liquid-chromatography-tandem-quadrupole-mass-spectrometry.html
https://www.waters.com/nextgen/us/en/library/application-notes/2020/analysis-of-macrolide-antibiotics-in-bovine-muscle-tissue-using-liquid-chromatography-tandem-quadrupole-mass-spectrometry.html
https://www.waters.com/nextgen/us/en/library/application-notes/2020/analysis-of-macrolide-antibiotics-in-bovine-muscle-tissue-using-liquid-chromatography-tandem-quadrupole-mass-spectrometry.html
https://www.waters.com/nextgen/us/en/library/application-notes/2020/analysis-of-macrolide-antibiotics-in-bovine-muscle-tissue-using-liquid-chromatography-tandem-quadrupole-mass-spectrometry.html
https://www.benchchem.com/product/b15559119?utm_src=pdf-body
https://www.benchchem.com/product/b15559119?utm_src=pdf-body
https://www.icb.ucsb.edu/publications/4576
https://www.benchchem.com/product/b15559119?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15559119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Temperature: Set the sample temperature to 298 K (25 °C) and allow it to equilibrate.

o Locking and Shimming: Lock onto the deuterium signal of the solvent and perform
automated or manual shimming to optimize the magnetic field homogeneity.

e 1H Spectrum Acquisition: Acquire a standard one-dimensional *H NMR spectrum to
determine the spectral width and appropriate transmitter offset.

e NOESY Parameter Setup:

[e]

Pulse Sequence: Utilize a standard 2D NOESY pulse sequence with gradient selection.

o Mixing Time (tmix): This is a critical parameter. For a molecule of Cresomycin's size, a
mixing time in the range of 300-800 ms is a good starting point. A series of NOESY
experiments with varying mixing times can be performed to build up NOE intensity curves
for more gquantitative distance analysis.

o Relaxation Delay (d1): Set to at least 1.5 times the longest T1 relaxation time of the
protons of interest (typically 1-2 seconds).

o Acquisition Time (aq): Typically 0.2-0.4 seconds in the direct dimension.

o Number of Scans (ns): Dependent on the sample concentration, typically 8-32 scans per
increment.

o Number of Increments (ni): 256-512 increments in the indirect dimension.

» Data Processing:

[¢]

Apply a squared sine-bell window function in both dimensions.

Perform a two-dimensional Fourier transform.

[¢]

[e]

Phase correct the spectrum.

o

Baseline correct the spectrum.

o Data Analysis:
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o Identify cross-peaks which indicate through-space interactions between protons.

o Integrate the cross-peak volumes to estimate inter-proton distances. These distances are
then used as constraints in molecular modeling to determine the solution-state

conformation.
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Caption: Workflow for 2D *H-*H NOESY NMR analysis of Cresomycin.

X-Ray Crystallography
X-ray crystallography provides precise information about the solid-state conformation of
Cresomycin and is crucial for understanding its pre-organized structure for ribosomal binding.
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[2] This technique was also used to determine the structure of Cresomycin in complex with
bacterial ribosomes.[2]

o Crystallization:
o Dissolve highly purified Cresomycin in a suitable solvent or solvent mixture.

o Employ various crystallization techniques such as slow evaporation, vapor diffusion
(hanging drop or sitting drop), or cooling of a saturated solution.

o Screen a wide range of conditions (precipitants, pH, temperature, and additives) to obtain
single crystals of suitable size and quality for diffraction.

o Crystal Mounting and Data Collection:
o Carefully mount a selected crystal on a goniometer head.

o Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable
X-ray source (e.g., Mo Ka or Cu Ka radiation) and a detector. For high-resolution data,
synchrotron radiation is often preferred.

o Data is typically collected at low temperatures (e.g., 100 K) to minimize radiation damage.
» Data Processing:

o Integrate the raw diffraction images to obtain the intensities of the reflections.

o Scale and merge the data from multiple images.

o Determine the unit cell parameters and the space group.
 Structure Solution and Refinement:

o Solve the phase problem using direct methods or Patterson methods.

o Build an initial model of the Cresomycin molecule into the electron density map.
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o Refine the model against the experimental data using least-squares methods to optimize
the atomic coordinates, and thermal parameters.

e Structure Validation:

o Validate the final structure using tools like CHECKCIF to ensure its geometric and
crystallographic quality.
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Caption: General workflow for X-ray crystallography of Cresomycin.

Density Functional Theory (DFT) Calculations
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DFT calculations are employed to model the structure of Cresomycin and complement
experimental data from NMR and X-ray crystallography, providing insights into its electronic
structure and conformational stability.[2]

 Input Structure Generation: Create an initial 3D structure of Cresomycin using molecular
building software.

o Computational Method Selection:

o Functional: Choose an appropriate functional, for example, B3LYP, which is widely used
for organic molecules.

o Basis Set: Select a suitable basis set, such as 6-31G(d,p), which provides a good balance
between accuracy and computational cost.

o Geometry Optimization: Perform a full geometry optimization of the Cresomycin structure in
the gas phase or with a solvent model to find the lowest energy conformation.

e Frequency Calculation: Perform a frequency calculation on the optimized geometry to
confirm that it corresponds to a true energy minimum (no imaginary frequencies) and to
obtain thermodynamic properties.

o Analysis: Analyze the optimized geometry, bond lengths, bond angles, and dihedral angles.
Compare the calculated structure with experimental data from NMR and X-ray
crystallography.

Purity and Quantitative Analysis

Ensuring the purity and accurately quantifying the concentration of Cresomycin are critical for
both preclinical and clinical studies. High-Performance Liquid Chromatography coupled with
Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for this
purpose.

Experimental Protocol: HPLC-MS/MS for Quantification

e Standard and Sample Preparation:
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o Prepare a stock solution of Cresomycin reference standard in a suitable solvent (e.g.,
methanol or acetonitrile).

o Create a series of calibration standards by serially diluting the stock solution.

o Prepare quality control (QC) samples at low, medium, and high concentrations.

o Extract Cresomycin from the matrix (e.g., plasma, tissue homogenate) using protein
precipitation or solid-phase extraction.

e HPLC Conditions:

o Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 um) is a common choice.

o Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile
with 0.1% formic acid (Mobile Phase B).

o Flow Rate: Typically 0.3-0.5 mL/min.

o Column Temperature: Maintained at a constant temperature, e.g., 40 °C.

o Injection Volume: 5-10 pL.

e MS/MS Conditions:

o lonization Mode: Electrospray lonization (ESI) in positive mode.

o Multiple Reaction Monitoring (MRM): Select precursor and product ions specific to
Cresomycin for quantification and confirmation.

» Precursor lon: [M+H]*

» Product lons: Determined by infusing a standard solution of Cresomycin and
performing a product ion scan.

o Optimization: Optimize MS parameters such as declustering potential, collision energy,
and cell exit potential for each MRM transition.

o Data Analysis:
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o Construct a calibration curve by plotting the peak area ratio of the analyte to an internal

standard versus the concentration of the calibration standards.

o Determine the concentration of Cresomycin in the samples by interpolating their peak

area ratios from the calibration curve.
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Caption: Workflow for HPLC-MS/MS quantification of Cresomycin.

Microbiological Evaluation

Determining the in vitro and in vivo efficacy of Cresomycin against relevant bacterial

pathogens is a cornerstone of its characterization as an antibiotic.
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In Vitro Susceptibility Testing: Minimum Inhibitory
Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial that prevents the visible growth of a
microorganism. Broth microdilution is a standard method for determining MIC values.

Organism MIC90 (pg/mL) Reference
Staphylococci 2 [2]
Streptococci <0.06 [2]
Enterococci 0.25 [2]

o Prepare Cresomycin Stock Solution: Dissolve Cresomycin in a suitable solvent (e.g.,
DMSO) to a high concentration (e.g., 1280 pug/mL).

o Prepare Microtiter Plates:

o Add 50 pL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2-12 of a 96-well
microtiter plate.

o Add 100 pL of the Cresomycin stock solution to well 1.

o Perform serial two-fold dilutions by transferring 50 pL from well 1 to well 2, mixing, and
continuing this process down to well 10. Discard 50 pL from well 10. Well 11 serves as a
growth control (no antibiotic), and well 12 as a sterility control (no bacteria).

e Prepare Bacterial Inoculum:

o

Culture the bacterial strain overnight on an appropriate agar plate.

[¢]

Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland
standard (approximately 1.5 x 108 CFU/mL).

[¢]

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x
10> CFU/mL in the microtiter plate.

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.icb.ucsb.edu/publications/4576
https://www.icb.ucsb.edu/publications/4576
https://www.icb.ucsb.edu/publications/4576
https://www.benchchem.com/product/b15559119?utm_src=pdf-body
https://www.benchchem.com/product/b15559119?utm_src=pdf-body
https://www.benchchem.com/product/b15559119?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15559119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e Inoculation: Add 50 pL of the diluted bacterial suspension to wells 1-11.

 Incubation: Incubate the plate at 35 + 2 °C for 16-20 hours in ambient air.

e Reading Results: The MIC is the lowest concentration of Cresomycin at which there is no

visible growth.

In Vivo Efficacy Testing

Animal models are essential for evaluating the efficacy of a new antibiotic in a living system.

Murine models of infection are commonly used.

Animal Acclimatization: Acclimatize mice (e.g., female BALB/c, 6-8 weeks old) for at least
one week before the experiment.

Infection:

o Prepare a mid-logarithmic phase culture of the challenge organism (e.g., a multidrug-
resistant S. aureus strain).

o Induce systemic infection by intraperitoneal (IP) injection of a lethal dose of the bacterial
suspension.

Treatment:
o Randomize mice into treatment groups.

o Administer Cresomycin at various doses, a vehicle control, and a positive control
antibiotic via an appropriate route (e.g., intravenous or subcutaneous) at a specified time
post-infection.

Monitoring: Monitor the mice for signs of illness and record survival daily for a defined period
(e.g., 7 days).

Data Analysis: Compare the survival rates between the different treatment groups. The dose
of Cresomycin that protects 50% of the animals (ED50) can be calculated.

Conclusion
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The comprehensive analytical characterization of Cresomycin, from its detailed molecular
structure to its potent in vitro and in vivo antibacterial activity, is crucial for its development as a
potential therapeutic agent to combat antimicrobial resistance. The protocols outlined in this
document provide a framework for the rigorous evaluation of this promising new antibiotic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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